BENGHE Foundational & Exploratory

Check Availability & Pricing

Core Molecular Profile: Physicochemical and
Structural Attributes

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Imidazo[1,2-a]pyridin-3-amine
Compound Name:

hydrochloride
CAS No.: 1135099-32-9
Cat. No.: B3338784

Get Quote

\ J

Imidazo[1,2-a]pyridin-3-amine is a heterocyclic organic compound featuring a fused imidazole
and pyridine ring system.[4] The presence of an amino group at the 3-position is a critical
feature, enhancing its reactivity and potential for hydrogen bonding with biological targets.[4]
The hydrochloride salt form is commonly used to improve solubility and stability for
experimental applications.

Table 1: Physicochemical Properties of Imidazo[1,2-a]pyridin-3-amine
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Property Value Source
CAS Number 28036-33-1 (for the amine) [5]
Molecular Formula C7H7Ns [41[5]
Molecular Weight 133.15 g/mol [5]
IUPAC Name imidazo[1,2-a]pyridin-3-amine [5]
Structure (SMILES) C1=CC2=NC=C(N2C=C1)N [5]
Appearance Typically a solid

The planar aromatic structure of the fused rings facilitates interactions with biological
macromolecules, making it a promising scaffold for drug design.[4] Its molecular architecture
allows for extensive modification, enabling the development of derivatives with tailored efficacy
and selectivity.[4]

Synthesis and Derivatization: The Power of
Multicomponent Reactions

The synthesis of the imidazo[1,2-a]pyridine core has been approached through various
methods, including condensation reactions, oxidative couplings, and intramolecular
cyclizations.[3][6][7] However, the most efficient and versatile strategy for producing 3-
aminoimidazo[1,2-a]pyridine derivatives is the Groebke-Blackburn-Bienaymé Reaction (GBBR).

[6leelel

The GBBR is an isocyanide-based multicomponent reaction (MCR) that allows for the one-pot
synthesis of the target scaffold from three readily available starting materials: a 2-
aminopyridine, an aldehyde, and an isocyanide.[1][8][9] This approach is highly valued in
medicinal chemistry for its atom economy, high yields, short reaction times, and the ability to
rapidly generate a diverse library of compounds by varying the three inputs.[8][9]
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Aldehyde

Cyclocondensation
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Groebke-Blackburn-Bienaymé Reaction (GBBR) Workflow.

Exemplary Protocol: Synthesis of a 3-Aminoimidazo[1,2-
a]pyridine Derivative via GBBR

This protocol is a representative example based on methodologies described in the literature.

[6]

Objective: To synthesize N-(4-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.
Materials:

e 2-Aminopyridine

e 2-Furaldehyde
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4-Chlorophenyl isocyanide

Scandium(lll) triflate (Sc(OTf)s3) as catalyst
Anhydrous Sodium Sulfate (Na2S0a4)
Methanol (MeOH)

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

Reaction Setup: To a round-bottom flask, add 2-aminopyridine (1.0 eq), 2-furaldehyde (1.0
eq), Sc(0OTf)s (0.05 eq), and anhydrous Na2SOa4 in methanol.

Imine Formation: Stir the mixture under a nitrogen atmosphere at 50°C for one hour. The
causality here is that the acid catalyst promotes the condensation of the aminopyridine and
aldehyde to form a Schiff base (iminium ion) intermediate.[1] Anhydrous Na=SOa4 acts as a
dehydrating agent to drive this equilibrium forward.

Nucleophilic Attack and Cyclization: To the same flask, add a solution of 4-chlorophenyl
isocyanide (1.1 eq) in methanol. The isocyanide then performs a nucleophilic attack on the
iminium ion, which is followed by an intramolecular cyclization.[1]

Reaction Monitoring: Continue stirring the reaction mixture at 50°C. The progress can be
monitored using Thin Layer Chromatography (TLC).

Work-up and Purification: Upon completion, the solvent is evaporated under reduced
pressure. The resulting residue is then purified by flash column chromatography on silica gel
to yield the desired product.

Characterization: The structure and purity of the final compound are confirmed using
analytical techniques such as *H-NMR, 33C-NMR, and mass spectrometry.[10]

This self-validating protocol ensures that each step logically progresses the reaction, with

monitoring points to confirm the transformation before proceeding. The final characterization

provides definitive proof of the product's identity and purity.
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A Spectrum of Biological Activity and Applications

The Imidazo[1,2-a]pyridin-3-amine scaffold is a fertile ground for discovering novel therapeutic
agents due to its wide range of biological activities.[4][8]

Anticancer Potential

Derivatives of this scaffold have demonstrated significant cytotoxic effects against various
cancer cell lines.[6] For instance, studies have shown that specific substitutions on the core
structure lead to potent inhibitory activity.

o A derivative with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3
position showed high inhibitory activity against the HT-29 human colon cancer cell line with
an I1Cso of 4.15 uM.[6]

e Another compound, featuring a 2,4-difluorophenyl moiety at C-2 and a p-chlorophenyl amine
at C-3, displayed the highest inhibitory activity against the B16F10 melanoma cell line with
an 1Cso of 14.39 uM.

Anti-inflammatory Effects via Pathway Modulation

Recent research has uncovered the anti-inflammatory properties of novel imidazo[1,2-
a]pyridine derivatives. These effects are exerted by modulating key inflammatory signaling
pathways. Specifically, a synthesized derivative known as MIA was shown to suppress the NF-
KB (nuclear factor-kB) and STAT3 (signal transducer and activator of transcription 3) pathways
in breast (MDA-MB-231) and ovarian (SKOV3) cancer cell lines.[11] This dual inhibition is
highly significant, as aberrant activity in these pathways is linked to inflammation-driven
cancers.[11]
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Modulation of NF-kB and STAT3 Pathways.

Neuroprotection and Ferroptosis Inhibition

In a groundbreaking application, the imidazo[1,2-a]pyridine-3-amine scaffold was identified as a
novel and potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-
dependent lipid peroxidation.[12] This discovery was made through a drug scaffold
repositioning strategy. Selected derivatives demonstrated remarkable radical-scavenging
activity and suppressed ferroptosis at nanomolar concentrations.[12]

Crucially, one compound from this class, C18, exhibited low cytotoxicity and favorable
pharmacokinetic properties, leading to significant in vivo neuroprotection against ischemic brain
injury in a mouse model.[12] This positions the scaffold as a highly promising starting point for
developing treatments for stroke and other neurodegenerative diseases where ferroptosis
plays a role.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of Imidazo[1,2-a]Jpyridin-3-amine
hydrochloride is essential. Based on available safety data, the compound is classified as an
irritant and may be harmful if swallowed.[5][13][14]
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Table 2: GHS Hazard Information

Hazard Class Category Statement
Acute Toxicity, Oral 4 H302: Harmful if swallowed
Skin Irritation 2 H315: Causes skin irritation

o H319: Causes serious eye
Eye Irritation 2 o
Irritation

Standard Handling Procedures:

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[13]

o Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face
protection.[13]

» Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this
product.[13]

e Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and
store locked up.[13]

e Incompatible Materials: Avoid strong oxidizing agents, strong bases, and amines.[13]

Conclusion: A Scaffold of Continuing Promise

Imidazo[1,2-a]pyridin-3-amine hydrochloride is more than just a chemical intermediate; it is
a privileged scaffold that continues to fuel innovation in drug discovery. Its synthetic
accessibility, particularly through efficient multicomponent reactions like the GBBR, allows for
the rapid exploration of chemical space. The demonstrated breadth of biological activity—
spanning anticancer, anti-inflammatory, and neuroprotective effects—solidifies its status as a
high-value core structure.[2] For researchers and drug development professionals, the
imidazo[1,2-a]pyridine scaffold represents a validated and highly adaptable platform for
designing the next generation of targeted therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b3338784?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3338784?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

